molecular formula C8H11Cl2N5 B1480630 [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 2031259-42-2

[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Cat. No.: B1480630
CAS No.: 2031259-42-2
M. Wt: 248.11 g/mol
InChI Key: NMDOYUVJQCVFDZ-UHFFFAOYSA-N
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Description

[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride: is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring and a triazole ring, which are known for their versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride typically involves the formation of the triazole ring through a cycloaddition reaction, commonly known as the Huisgen cycloaddition or “click chemistry.” This reaction is performed between an azide and an alkyne in the presence of a copper catalyst. The pyridine ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into more saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: In biological research, [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride
  • N-Methyl-1-(pyridin-3-yl)methanamine dihydrochloride

Comparison: While these compounds share structural similarities with [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride, they differ in the presence of the triazole ring. This unique feature imparts distinct chemical and biological properties, making this compound a valuable compound for various applications.

Properties

IUPAC Name

(1-pyridin-3-yltriazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.2ClH/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8;;/h1-3,5-6H,4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDOYUVJQCVFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
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[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 3
[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
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[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 5
[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

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